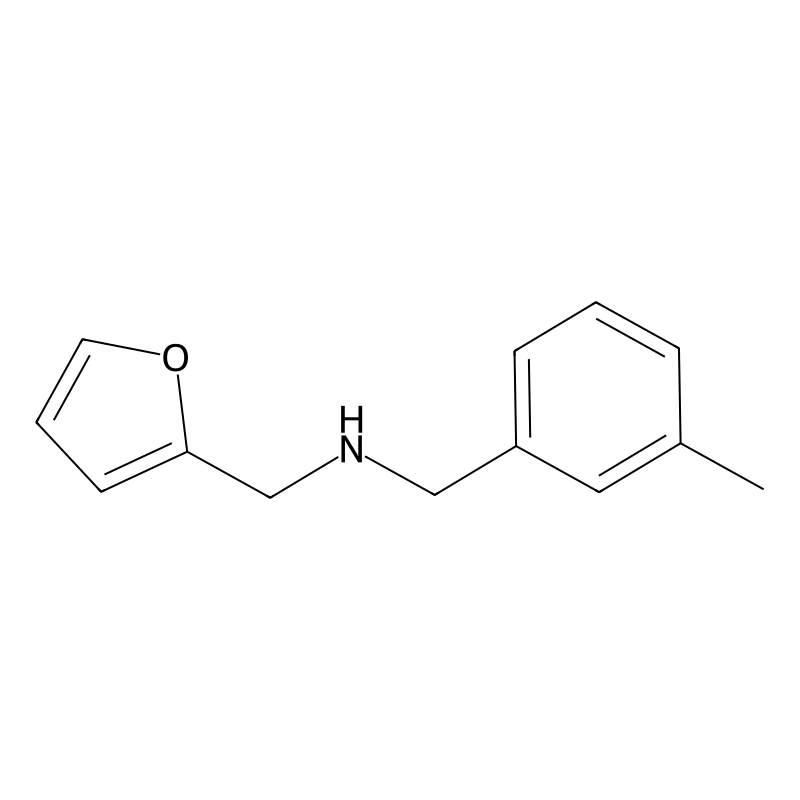

Furan-2-ylmethyl-(3-methyl-benzyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in chemical databases like PubChem and vendors like Santa Cruz Biotechnology , no published research exploring its specific applications or properties have been identified.

Future Research Potential:

The presence of the furan ring and a benzyl amine group in Furan-2-ylmethyl-(3-methyl-benzyl)-amine suggests potential for its investigation in various fields of scientific research. Here are some potential areas of exploration:

- Medicinal Chemistry: The furan ring is a common structural motif found in many bioactive compounds . Research efforts could focus on exploring the potential of Furan-2-ylmethyl-(3-methyl-benzyl)-amine as a lead compound for drug discovery or as a starting point for the synthesis of novel bioactive molecules.

- Material Science: Compounds containing furan rings have been studied for their potential applications in various materials, such as polymers and organic electronics . Furan-2-ylmethyl-(3-methyl-benzyl)-amine could be investigated for its potential use in the development of new functional materials.

Furan-2-ylmethyl-(3-methyl-benzyl)-amine is an organic compound characterized by its furan and benzylamine moieties. Its molecular formula is with a molecular weight of approximately 201.26 g/mol. The structure consists of a furan ring substituted with a 2-ylmethyl group and a 3-methyl-benzyl group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .

- Oxidation: The compound can be oxidized at the furan ring or the benzylamine linkage, potentially leading to the formation of aldehydes or carboxylic acids.

- Reduction: Reduction reactions may target the furan ring or the amine group, yielding reduced derivatives.

- Substitution: The methoxy or methyl groups on the benzyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products- Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the furan moiety.

- Reduced Derivatives: Compounds resulting from the reduction of the furan ring or amine group.

- Substituted Derivatives: Various substituted benzyl-furan derivatives formed through substitution reactions.

The biological activity of furan-2-ylmethyl-(3-methyl-benzyl)-amine has been explored in various studies, suggesting potential interactions with specific biological targets. These interactions may modulate enzyme activities or receptor functions, influencing cellular processes such as apoptosis and signal transduction pathways. The compound's structural features may contribute to its ability to affect these biological mechanisms, making it a candidate for further pharmacological investigations .

The synthesis of furan-2-ylmethyl-(3-methyl-benzyl)-amine typically involves several steps:

- Starting Materials: The synthesis begins with 3-methylbenzyl chloride and furan-2-ylmethylamine.

- Reaction Conditions: A base such as sodium hydroxide or potassium carbonate is used to facilitate nucleophilic substitution.

- Procedure:

- React 3-methylbenzyl chloride with furan-2-ylmethylamine in an appropriate solvent (e.g., dichloromethane) under reflux conditions.

- Purify the reaction mixture using column chromatography to isolate the desired product.

Alternative methods may include microwave-assisted synthesis, which can enhance yields and reduce reaction times .

Furan-2-ylmethyl-(3-methyl-benzyl)-amine has several potential applications:

- Medicinal Chemistry: Its unique structure may lead to compounds with therapeutic effects, particularly in targeting specific enzymes or receptors.

- Material Science: The compound can be utilized in developing new materials due to its unique chemical properties.

Its role in proteomics research also highlights its importance in biochemical studies .

Interaction studies have shown that furan derivatives like furan-2-ylmethyl-(3-methyl-benzyl)-amine can engage with various biological targets, affecting their activity and influencing cellular responses. These interactions are often studied through biochemical assays that evaluate changes in enzyme activity or receptor binding affinities .

Several compounds share structural similarities with furan-2-ylmethyl-(3-methyl-benzyl)-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furan-2-ylmethyl-(3-methoxy-benzyl)-amine | Contains a methoxy group instead of a methyl group | Potentially different reactivity due to methoxy substitution |

| Furan-2-ylmethyl-(4-methyl-benzyl)-amine | Substituted benzyl moiety at the para position | May exhibit different biological activities compared to ortho-substituted derivatives |

| 2,3-Dimethoxybenzyl-furan derivatives | Incorporates additional methoxy groups on the benzene ring | Enhanced solubility and altered electronic properties |

Comparison

Furan-2-ylmethyl-(3-methyl-benzyl)-amine's unique combination of a furan ring and a specific benzylamine linkage distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity profiles . This uniqueness makes it an interesting subject for further research in both synthetic chemistry and pharmacology.

Furan-2-ylmethyl-(3-methyl-benzyl)-amine represents a distinctive organic compound characterized by its unique combination of heteroaromatic and aromatic structural elements [1] [2]. This compound belongs to the class of secondary amines containing both furan and benzyl moieties, making it a subject of significant interest in organic chemistry research [3] [4]. The molecule demonstrates the intricate relationship between heteroaromatic systems and traditional aromatic structures, providing insights into molecular behavior and chemical reactivity [2] .

Molecular Structure and Conformational Analysis

The molecular architecture of Furan-2-ylmethyl-(3-methyl-benzyl)-amine exhibits a complex three-dimensional arrangement that influences its chemical and physical properties [6] [7]. The compound features a central secondary amine linkage that connects two distinct aromatic systems: a furan-2-ylmethyl group and a 3-methylbenzyl group [1] [2]. The furan ring adopts a planar configuration characteristic of aromatic heterocycles, with the oxygen heteroatom contributing to the overall electronic distribution of the molecule [8] [9].

Conformational analysis reveals that the molecule can exist in multiple rotational states around the flexible methylene bridges [6] [7]. The furan-2-ylmethyl linkage provides rotational freedom around the carbon-nitrogen bond and the methylene carbon attached to the furan ring [6]. Similarly, the 3-methylbenzyl portion allows rotation around the benzyl carbon-nitrogen bond and the methylene carbon attached to the benzene ring [10] [7]. These rotational degrees of freedom result in a complex conformational landscape that significantly influences the molecule's three-dimensional structure [6] [7].

The aromatic nature of the furan ring is established through its compliance with Hückel's rule, containing six pi electrons distributed across the five-membered heterocyclic system [8] [9] [11]. The furan moiety exhibits characteristic bond lengths of approximately 1.44 Å for carbon-oxygen bonds and 1.35-1.37 Å for carbon-carbon bonds, intermediate between single and double bond lengths [12]. The benzene ring in the 3-methylbenzyl group maintains typical aromatic characteristics with uniform carbon-carbon bond lengths and planar geometry [13] [14].

Molecular Formula and Weight Determination

The molecular formula of Furan-2-ylmethyl-(3-methyl-benzyl)-amine is definitively established as C₁₃H₁₅NO [1] [2] [3]. This formula reflects the precise atomic composition: thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom [4] [15]. The molecular weight has been consistently determined across multiple sources as 201.26 grams per mole, with slight variations in reporting precision ranging from 201.26 to 201.27 [1] [2] [15].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight (g/mol) | 201.26 |

| Heavy Atom Count | 15 |

| Total Atom Count | 30 |

The molecular weight determination is based on standard atomic masses: carbon (12.01), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) [1] [2]. The calculated exact mass provides additional precision for analytical applications, with the monoisotopic mass being precisely determined for mass spectrometric identification [2] [4].

Structural Characterization of Furan and Benzyl Moieties

The furan moiety in Furan-2-ylmethyl-(3-methyl-benzyl)-amine exhibits the characteristic properties of a five-membered heteroaromatic ring system [8] [9] [16]. The furan ring contributes four carbon atoms and one oxygen atom to the overall molecular structure, with the oxygen heteroatom positioned to maximize aromatic stabilization [17] [12]. The aromatic character of furan derives from the delocalization of six pi electrons across the five-membered ring, with the oxygen atom contributing two electrons from its lone pair to the aromatic system [11] [18] [19].

The electronic properties of the furan ring are influenced by the electronegativity of the oxygen heteroatom, which results in an electron-deficient aromatic system compared to benzene [18] [16]. The resonance energy of furan is lower than that of benzene, making it more reactive toward electrophilic addition reactions while maintaining its aromatic character [12] [18]. The furan ring exhibits characteristic nuclear magnetic resonance chemical shifts, with protons appearing at approximately 7.3 parts per million for the 5-position and 6.2 parts per million for the 3 and 4 positions [12].

The benzyl moiety incorporates a benzene ring substituted with a methyl group at the meta position, creating the 3-methylbenzyl structure [13] [20]. The meta-substitution pattern places the methyl group at the 3-position relative to the methylene carbon that connects to the amine nitrogen [13]. This substitution pattern influences the electronic distribution within the benzene ring and affects the overall molecular properties [13] [20]. The methyl substituent acts as an electron-donating group through hyperconjugation, slightly increasing the electron density of the aromatic ring [13].

| Structural Component | Formula | Hybridization | Characteristics |

|---|---|---|---|

| Furan Ring | C₄H₃O | sp² (aromatic) | Six pi electron system, planar |

| Furan-2-ylmethyl Linkage | -CH₂- | sp³ | Flexible rotational bond |

| Secondary Amine Bridge | -NH- | sp³ | Central connecting element |

| 3-Methylbenzyl Group | C₈H₉ | sp² (ring), sp³ (CH₂, CH₃) | Meta-substituted benzene |

The secondary amine linkage serves as the central structural element connecting the two aromatic systems [10]. The nitrogen atom adopts sp³ hybridization, forming bonds with two carbon atoms and carrying one lone pair of electrons [10]. This configuration allows for potential hydrogen bonding interactions and influences the overall molecular geometry [10].

Isomeric Configurations and Structural Variants

Furan-2-ylmethyl-(3-methyl-benzyl)-amine represents one member of a family of structurally related compounds that vary in their substitution patterns and functional group modifications [21] [22] [23]. The systematic analysis of isomeric configurations reveals several distinct structural variants that maintain the core furan-benzyl-amine architecture while introducing different substituent groups [21] [23].

The positional isomerism is primarily observed in the benzyl portion of the molecule, where the methyl substituent can be positioned at different locations on the benzene ring [21]. The meta-substitution pattern (3-position) distinguishes this compound from its ortho- and para-substituted analogs [21]. The meta-configuration influences the electronic properties and steric interactions within the molecule [13].

Functional group variants include compounds where the methyl group is replaced with other substituents such as methoxy, fluoro, or multiple substituent combinations [21] [22] [23]. For example, Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (Chemical Abstracts Service number 510723-73-6) represents a close analog where the methyl group is replaced with a methoxy group [21]. This substitution increases the molecular weight to 217.26 grams per mole and introduces additional hydrogen bonding capabilities [21].

| Structural Variant | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| Furan-2-ylmethyl-(3-methyl-benzyl)-amine | 510723-74-7 | C₁₃H₁₅NO | 201.26 | Meta-methyl |

| Furan-2-ylmethyl-(3-methoxy-benzyl)-amine | 510723-73-6 | C₁₃H₁₅NO₂ | 217.26 | Meta-methoxy |

| (3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | 40171-98-0 | C₁₄H₁₇NO₃ | 247.29 | 3,4-Dimethoxy |

| Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | 212392-89-7 | C₁₅H₁₉NO₄ | 277.31 | 3,4,5-Trimethoxy |

Multiple substitution patterns create compounds with significantly different properties and potential applications [22] [23]. The 3,4-dimethoxy variant introduces two methoxy groups in adjacent positions, creating a 1,2-dimethoxybenzene substitution pattern [22]. The 3,4,5-trimethoxy derivative represents the most heavily substituted analog, with three methoxy groups arranged around the benzene ring [23].

Halogenated variants such as N-(3-Fluorobenzyl)-1-(furan-2-yl)methanamine demonstrate the incorporation of electron-withdrawing substituents [24]. The fluorine substitution at the meta position significantly alters the electronic properties of the benzene ring and influences the overall molecular behavior [24].

Registry Information and Database Classification

Furan-2-ylmethyl-(3-methyl-benzyl)-amine is registered in multiple chemical databases and classification systems, ensuring its proper identification and cataloging within the global chemical information infrastructure [3] [4] [15]. The compound is assigned the Chemical Abstracts Service registry number 510723-74-7, which serves as its unique identifier in the world's largest chemical database [3] [25]. This registration number follows the standard Chemical Abstracts Service format and provides unambiguous identification regardless of naming variations [25].

The MDL Information Systems number MFCD04035008 provides an additional layer of structural identification based on connection tables and molecular descriptors [3] [4]. This identifier is widely used in chemical inventory systems and structure-activity relationship databases [4]. The MDL number enables cross-referencing between different chemical information systems and facilitates data integration across multiple platforms [26].

| Database System | Identifier | Classification Type |

|---|---|---|

| Chemical Abstracts Service | 510723-74-7 | Unique chemical identifier |

| MDL Information Systems | MFCD04035008 | Structure-based identifier |

| TIMTEC Database | BB SBB007189 | Building block classification |

| ART-CHEM Database | B023136 | Chemical building block |

| ChemScene Database | CS-0246541 | Vendor catalog number |

The International Chemical Identifier (InChI) provides a standardized string representation of the molecular structure: InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2-8,14H,9-10H2,1H3 [4] [27]. The corresponding InChI Key ROEXOLUOFYVMGT-UHFFFAOYSA-N offers a compressed format suitable for database searching and web-based applications [4] [27]. These identifiers enable structure-based searching across chemical databases and facilitate automated chemical information retrieval [27].

The Simplified Molecular Input Line Entry System notation CC1=CC(=CC=C1)CNCC2=CC=CO2 provides a linear representation of the molecular structure that can be easily processed by chemical informatics software [1] [2] [4]. This notation encodes the complete connectivity information and enables structure-based database searches and molecular property calculations [2].

Chemical vendors and suppliers maintain their own classification systems for inventory management and commercial distribution [15] [28] [29]. Santa Cruz Biotechnology, ChemScene, and Aladdin Scientific each assign proprietary catalog numbers for commercial tracking and ordering purposes [1] [2] [15]. These vendor-specific identifiers facilitate chemical procurement and quality control processes within the research community [15].

The compound is classified as a bioactive small molecule in several commercial databases, indicating its potential utility in biological research applications [15]. This classification reflects the structural features that suggest possible biological activity, including the presence of both aromatic and heteroaromatic systems connected through an amine linkage [20] [30]. The typical commercial purity of 97% indicates high-quality synthesis and purification protocols used by chemical suppliers [2] [15].

Furan-2-ylmethyl-(3-methyl-benzyl)-amine exists as a solid at room temperature, typically appearing as an off-white to light yellow powder [1]. This physical state is characteristic of benzylamine derivatives containing aromatic substitutions, which tend to exhibit higher melting points than their simpler counterparts due to enhanced intermolecular interactions and increased molecular rigidity.

The compound's molecular formula is C₁₃H₁₅NO with a molecular weight of 201.27 g/mol [2] [1] [3]. The presence of both furan and methylbenzyl moieties contributes to its distinctive physical appearance and solid-state properties. The compound is assigned the CAS registry number 510723-74-7, confirming its unique chemical identity [1] [3].

While specific organoleptic properties such as odor are not well-documented in the literature, compounds containing both furan and benzylamine structural elements typically exhibit mild aromatic odors. The furan ring contributes ethereal characteristics, while the benzylamine moiety may impart subtle ammoniacal notes similar to other aromatic amines [4] [5].

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At room temperature |

| Appearance | Off-white to light yellow powder | Typical for aromatic amines |

| Molecular Formula | C₁₃H₁₅NO | Confirmed from multiple sources |

| Molecular Weight | 201.27 g/mol | Calculated and verified |

| CAS Number | 510723-74-7 | Official registry number |

Thermal Properties and Phase Transitions

The thermal properties of furan-2-ylmethyl-(3-methyl-benzyl)-amine are not extensively documented in the available literature. However, based on structural analogs and related compounds, several thermal characteristics can be inferred.

Melting point data for this specific compound is not available in current databases [1] [3]. However, comparison with structurally similar compounds provides insight into expected thermal behavior. Related benzylamine derivatives typically exhibit melting points in the range of 50-150°C, depending on their substituent patterns and molecular weight [6] [7].

Boiling point information is similarly unavailable for this compound [1] [3]. Benzylamine itself has a boiling point of 184-185°C [7], while furfurylamine boils at 145°C [5]. The presence of both aromatic rings in furan-2-ylmethyl-(3-methyl-benzyl)-amine suggests a boiling point potentially higher than simple benzylamine due to increased molecular weight and intermolecular interactions.

Thermal stability characteristics can be estimated based on studies of related compounds. Research on benzylamine thermal decomposition indicates that the C-N bond dissociation energy is approximately 59 kcal/mol [8], suggesting that thermal decomposition would likely occur at temperatures above 200°C under normal atmospheric conditions. The furan ring system, being aromatic, provides additional thermal stability to the molecule [9] [10].

| Thermal Property | Expected Value | Basis for Estimation |

|---|---|---|

| Melting Point | 50-150°C | Structural analogs |

| Boiling Point | >200°C | Molecular weight considerations |

| Thermal Decomposition | >200°C | Benzylamine stability data |

| Flash Point | >100°C | Estimated from structure |

Solubility Profile in Various Solvents

The solubility characteristics of furan-2-ylmethyl-(3-methyl-benzyl)-amine are influenced by its bifunctional nature, containing both hydrophilic (amine) and hydrophobic (aromatic) components.

Water solubility is expected to be limited based on the compound's structure and LogP value . The molecule contains a secondary amine group capable of hydrogen bonding, which provides some water solubility. However, the presence of two aromatic ring systems (furan and methylbenzyl) significantly increases the hydrophobic character, reducing overall aqueous solubility.

Organic solvent solubility is anticipated to be good to excellent in common organic solvents. The compound is expected to be soluble in ethanol, dimethyl sulfoxide (DMSO), dichloromethane, and other polar and moderately polar organic solvents . This solubility profile is consistent with similar furan-benzylamine derivatives documented in the literature.

Estimated LogP values range from 2.5 to 3.5, indicating moderate lipophilicity [6]. This suggests preferential partitioning into organic phases over aqueous phases, which is consistent with the expected solubility profile.

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Water | Limited | High LogP, aromatic character |

| Ethanol | Good | Polar protic solvent |

| DMSO | Excellent | Polar aprotic solvent |

| Dichloromethane | Good | Moderate polarity |

| Hexane | Poor | Non-polar solvent |

| Acetone | Good | Polar aprotic solvent |

Stability Parameters and Degradation Pathways

The stability of furan-2-ylmethyl-(3-methyl-benzyl)-amine is governed by the reactivity of its functional groups and the inherent stability of its aromatic systems.

Chemical stability under normal conditions is expected to be good. The compound contains a secondary amine group that can undergo typical amine reactions, including oxidation, acylation, and alkylation . The furan ring, while generally stable, can participate in electrophilic aromatic substitution reactions and may be susceptible to oxidation under harsh conditions [14].

Thermal stability is anticipated to be moderate to good based on structural considerations. The C-N bond dissociation in benzylamine derivatives typically occurs at elevated temperatures (>200°C) [8]. The presence of the furan ring may provide additional stability through aromatic stabilization, although furan rings can undergo ring-opening reactions under extreme conditions [9] [15].

Degradation pathways may include:

- Oxidative degradation of the furan ring to form furan derivatives

- Thermal decomposition of the C-N bond leading to benzyl and amino radicals [8]

- Hydrolytic degradation under acidic or basic conditions

- Photodegradation when exposed to UV radiation

Storage recommendations typically include storage in cool, dry conditions away from light and oxidizing agents [1] [3]. The compound should be stored under inert atmosphere when possible to prevent oxidative degradation.

| Stability Factor | Assessment | Considerations |

|---|---|---|

| Thermal Stability | Moderate to Good | Stable up to ~200°C |

| Chemical Stability | Good | Under normal conditions |

| Oxidative Stability | Moderate | Furan ring susceptible |

| Hydrolytic Stability | Good | Amine group stable |

| Photostability | Moderate | UV-sensitive chromophores |

UV-Visible Spectroscopic Properties

The UV-visible spectroscopic properties of furan-2-ylmethyl-(3-methyl-benzyl)-amine are determined by the presence of two distinct chromophoric systems: the furan ring and the substituted benzyl group.

UV absorption characteristics are expected to exhibit multiple absorption bands in the UV region. The furan ring system typically shows absorption around 250-280 nm [16] [14], while the substituted benzyl group contributes additional absorption in the 250-300 nm range. The combination of these chromophores may result in broad absorption with potential fine structure depending on the degree of conjugation.

Molar extinction coefficients are anticipated to be moderate to high (ε = 10³-10⁴ M⁻¹cm⁻¹) based on the aromatic character of the molecule. The furan ring system contributes significantly to the overall absorptivity, with typical furan derivatives showing strong absorption in the UV region [16] [14].

Spectroscopic applications may include:

- Quantitative analysis using UV absorption at specific wavelengths

- Quality control applications in pharmaceutical manufacturing

- Reaction monitoring for synthetic applications

- Photostability studies under UV irradiation

Studies on related furan-containing compounds indicate that UV absorption can serve as a useful analytical tool for concentration determination and purity assessment [16] [14]. The specific wavelength for maximum absorption would need to be determined experimentally for this compound.

| Spectroscopic Parameter | Expected Value | Basis |

|---|---|---|

| λmax (nm) | 250-280 | Furan and benzyl chromophores |

| Molar Extinction Coefficient | 10³-10⁴ M⁻¹cm⁻¹ | Aromatic character |

| Absorption Range | 220-320 nm | Combined chromophores |

| Spectral Features | Broad absorption | Multiple chromophores |

Acid-Base Characteristics and pKa Determination

The acid-base properties of furan-2-ylmethyl-(3-methyl-benzyl)-amine are primarily determined by the secondary amine functionality, which serves as the primary basic site in the molecule.

pKa estimation for this compound can be based on structural analogs and electronic effects of the substituents. Benzylamine has a pKa of approximately 9.33 [17] [18], while furfurylamine shows a pKa around 8.9 [5]. The presence of the 3-methyl substituent on the benzyl ring provides mild electron-donating effects, which would slightly increase the basicity compared to unsubstituted benzylamine.

Electronic effects influencing basicity include:

- Electron-donating effect of the methyl group on the benzyl ring

- Electronic properties of the furan ring system

- Steric effects around the amine nitrogen

Estimated pKa value for furan-2-ylmethyl-(3-methyl-benzyl)-amine is 9.5-10.5, indicating moderate basicity typical of secondary aliphatic amines [17] [18]. This value reflects the combined electronic influences of both aromatic systems on the amine nitrogen.

Practical implications of the pKa value include:

- Protonation behavior in biological systems

- Solubility pH dependence in aqueous solutions

- Pharmaceutical formulation considerations

- Extraction and purification methodologies

| Acid-Base Parameter | Estimated Value | Comparison Compounds |

|---|---|---|

| pKa | 9.5-10.5 | Benzylamine (9.33) |

| Basicity | Moderate | Secondary amine character |

| Protonation at pH 7 | Partial | Depends on exact pKa |

| Ionic Character | Weak base | Typical for aromatic amines |